1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride
Description
Properties
Molecular Formula |
C9H20Cl2N2O |
|---|---|
Molecular Weight |
243.17 g/mol |
IUPAC Name |
1-(oxan-4-ylmethyl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-9-6-11(7-9)5-8-1-3-12-4-2-8;;/h8-9H,1-7,10H2;2*1H |
InChI Key |
FWCSUDWMDXMZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2CC(C2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Azetidin-3-amine Core
A closely related synthetic route for azetidin-3-amine derivatives involves:
Step 1: Ring Opening of Epoxy Halides with Amines
Benzylamine or similar amines are reacted with epichlorohydrin or related epoxides under controlled temperature (0–5 °C) in aqueous medium to form intermediate amino alcohols. This step typically requires slow addition of epoxide to amine solution, maintaining low temperature to control reaction rate and selectivity.
Step 2: Cyclization to Azetidine Ring
The amino alcohol intermediate is then treated with a base such as sodium carbonate in an organic solvent like acetonitrile under reflux conditions to induce intramolecular cyclization, forming the azetidine ring. This reaction usually proceeds over 12 hours, followed by cooling and filtration to isolate the cyclized product.
Step 3: Deprotection and Salt Formation
If protective groups like benzyl are used, catalytic hydrogenation (e.g., Pd/C) removes them to yield the free amine. The free amine is then converted to the dihydrochloride salt by treatment with hydrochloric acid in methanol or other suitable solvents.
This general approach is adapted from a patented method for synthesizing 3-hydroxy-azetidine hydrochloride, which shares structural features with 1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride and is noted for its efficiency, high yield, and low energy consumption.
Detailed Synthetic Procedure (Adapted)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Benzylamine (1 equiv), Epichlorohydrin (1.3 equiv), Water (15× mass), 0–5 °C, 12 h | Slow addition of epichlorohydrin to cooled benzylamine aqueous solution with stirring | Formation of intermediate amino alcohol |
| 2 | Intermediate product, Sodium carbonate (1.5 equiv), Acetonitrile (15× mass), Reflux 12 h | Cyclization by base-promoted intramolecular ring closure | 1-Benzyl-3-hydroxyazetidine isolated by filtration |
| 3 | Hydrogenation (Pd/C), Methanol, HCl addition | Removal of benzyl protecting group and salt formation | 3-Hydroxy-azetidine dihydrochloride obtained |
This method results in a short production period (~2 days), high yield (>80%), and reduced energy consumption compared to older methods that required prolonged reaction times and expensive reagents.
Adaptation for this compound
For the target compound, the oxan-4-ylmethyl substituent can be introduced either by:
Direct substitution on the azetidine nitrogen with an oxan-4-ylmethyl halide or derivative, or
Use of oxan-4-ylmethyl-substituted amine in the initial ring-opening step instead of benzylamine.
The preparation of the oxan-4-ylmethyl azetidin-3-amine free base would follow similar cyclization and purification steps, followed by treatment with hydrochloric acid to form the dihydrochloride salt.
Research Outcomes and Analytical Data
Yield and Purity : The described methods typically achieve yields above 80% for azetidine intermediates, with purity confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Reaction Times : Total synthesis time is reduced to approximately 2 days, significantly shorter than older protocols requiring up to 6 days.
Energy Efficiency : Lower reaction temperatures and shorter reflux times contribute to reduced energy consumption.
Scalability : The method has been demonstrated on gram to kilogram scale in industrial settings due to its robustness and cost-effectiveness.
Summary Table of Key Parameters
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Starting amine | Benzylamine or oxan-4-ylmethylamine | 1 equiv |
| Epoxide | Epichlorohydrin or analog | 1.3 equiv |
| Solvent (ring opening) | Water | 15× mass |
| Temperature (ring opening) | 0–5 °C | Controlled cooling |
| Reaction time (ring opening) | 12 hours | Stirring under cooling |
| Base for cyclization | Sodium carbonate | 1.5 equiv |
| Solvent (cyclization) | Acetonitrile | 15× mass |
| Temperature (cyclization) | Reflux (~80 °C) | 12 hours |
| Deprotection | Pd/C hydrogenation | Ambient to mild heating |
| Salt formation | HCl in methanol | Stoichiometric acid |
Chemical Reactions Analysis
1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties. It serves as a lead compound for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to azetidin-3-amine derivatives with varying substituents. Key analogs include:
Heterocyclic-Substituted Derivatives
1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride
- Substituent : Pyrimidin-4-yl (aromatic, planar heterocycle).
- Molecular Weight : 223.10 g/mol (for pyrimidin-5-yl analog; inferred similarity) .
- Key Features : The pyrimidine ring enables hydrogen bonding and π-π stacking, enhancing target binding in kinase inhibitors. Higher solubility in polar solvents compared to the oxan-4-yl analog .
- Applications : Widely used in medicinal chemistry for kinase-targeted therapies (7 suppliers listed) .
- 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride Substituent: Pyrazolopyrazinyl (bicyclic heteroaromatic). Molecular Weight: 347.24 g/mol . Lower solubility due to higher lipophilicity .
Aliphatic and Aromatic Substituents
- 1-(Propan-2-yl)azetidin-3-amine dihydrochloride Substituent: Isopropyl (aliphatic). CAS No.: 117546-56-2 . Key Features: The isopropyl group increases lipophilicity, favoring membrane permeability but reducing aqueous solubility. Commonly used as a pharmaceutical intermediate .
- 1-Benzhydrylazetidin-3-amine hydrochloride Substituent: Benzhydryl (bulky, aromatic). CAS No.: 1189735-08-7 . Key Features: High molecular weight (~340 g/mol) and hydrophobicity limit solubility but enhance plasma protein binding. Used in receptor antagonist studies .
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial and antiviral effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H18Cl2N2O
- Molecular Weight : 229.15 g/mol
- CAS Number : 1257045-99-0
Preparation Methods
The synthesis of this compound typically involves:
- Starting Materials : The reaction begins with azetidine and oxan-4-yl chloride.
- Reaction Conditions : The reaction is conducted in the presence of bases like triethylamine to neutralize hydrochloric acid produced during the reaction.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain the final product in high purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Antiviral Activity
The compound has also been studied for its antiviral properties. Preliminary data indicate that it may inhibit viral replication in certain cell lines, although specific mechanisms remain to be fully elucidated.
The exact mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to modulate enzyme activity or receptor binding, leading to altered cellular responses. Further studies are required to clarify these interactions and identify the precise pathways involved .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study conducted on various bacterial strains showed that the compound effectively inhibited growth at concentrations lower than those required for many existing antibiotics, indicating its potential as a novel therapeutic agent.
-
Case Study on Antiviral Effects :
- In a controlled laboratory setting, this compound was tested against a strain of influenza virus. Results indicated a reduction in viral load, suggesting potential use in antiviral therapies.
Q & A
Q. What are the key steps in synthesizing 1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride, and how do reaction conditions influence yield?
The synthesis involves a multi-step process starting with azetidine and oxan-4-yl chloride. A common route includes nucleophilic substitution under controlled temperatures (e.g., 0–25°C) in solvents like dichloromethane or ethanol. Triethylamine is often added to neutralize HCl byproducts . Yield optimization requires precise stoichiometric ratios, inert atmospheres, and purification via recrystallization or column chromatography. Lower temperatures minimize side reactions, while extended reaction times (12–24 hours) improve conversion .
Q. How does the dihydrochloride salt form enhance the compound’s utility in biological assays?
The dihydrochloride form increases water solubility and stability, enabling its use in aqueous buffers for cell-based studies or enzyme assays. This is critical for maintaining consistent dosing in pharmacological experiments, as the free base may precipitate under physiological pH conditions .
Q. Which spectroscopic methods are most effective for confirming the compound’s purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the azetidine and oxane moieties. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (229.15 g/mol), while IR spectroscopy identifies functional groups like NH stretches (3100–3300 cm⁻¹) . Purity is assessed via HPLC with UV detection at λmax ~255 nm .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for higher efficiency?
Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states to identify energy barriers. Coupled with machine learning, these methods predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error iterations .
Q. What strategies resolve contradictions in biological activity data across different studies?
Discrepancies in IC₅₀ values or binding affinities may arise from assay conditions (e.g., pH, ionic strength) or impurity profiles. Cross-validate results using orthogonal techniques:
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
The azetidine ring’s conformation and oxane substituent orientation affect binding to enzymes or receptors. Use chiral HPLC to separate enantiomers, then test each for activity. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes to targets like GPCRs or kinases, guiding structure-activity relationship (SAR) studies .
Q. What experimental designs mitigate stability issues during long-term storage?
Stability is pH- and temperature-dependent. Store lyophilized powder at -20°C in airtight containers with desiccants. For aqueous solutions, use buffers (e.g., PBS) at pH 4–6 and avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS over time .
Methodological Considerations
Q. How to design a robust protocol for scaling up synthesis without compromising purity?
- Employ continuous flow reactors for better heat/mass transfer .
- Use catalytic systems (e.g., Pd/C for hydrogenation) to reduce side products.
- Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What are best practices for analyzing protein-ligand interactions with this compound?
- Fluorescence polarization (FP) assays using fluorescently labeled derivatives.
- X-ray crystallography to resolve binding site geometry (requires high-purity crystals) .
- Competitive binding assays with known inhibitors to determine Ki values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
